1-(4-chlorophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol;hydrochloride
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Overview
Description
1-(4-chlorophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol;hydrochloride is a complex organic compound that features a benzimidazole core, a chlorophenoxy group, and a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol;hydrochloride typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol derivative onto the benzimidazole core.
Attachment of the Diethylaminoethyl Side Chain: This can be done through alkylation reactions using diethylaminoethyl halides.
Final Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups onto the chlorophenoxy moiety.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific receptors or enzymes.
Biology: As a tool for studying cellular processes and signaling pathways.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenoxy)-3-[3-[2-(dimethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol
- 1-(4-bromophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol
Uniqueness
1-(4-chlorophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol;hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenoxy)-3-[3-[2-(diethylamino)ethyl]-2-iminobenzimidazol-1-yl]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O2.ClH/c1-3-25(4-2)13-14-26-20-7-5-6-8-21(20)27(22(26)24)15-18(28)16-29-19-11-9-17(23)10-12-19;/h5-12,18,24,28H,3-4,13-16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZHWJZTXISJJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=C(C=C3)Cl)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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